molecular formula C19H18BrN5O B10979073 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B10979073
M. Wt: 412.3 g/mol
InChI Key: KWZKHEGBHNINOS-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that combines an indole moiety with a triazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Formation of the Triazolopyridine Moiety: The triazolopyridine structure can be synthesized via a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Coupling Reaction: The final step involves coupling the brominated indole with the triazolopyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazolopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the triazolopyridine moiety.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety but differ in their substituents and overall structure.

    Triazolopyridine derivatives: Compounds with similar triazolopyridine structures but different substituents.

Uniqueness

What sets 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its unique combination of the indole and triazolopyridine moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Conclusion

This compound is a compound of significant interest in various fields of research Its unique structure and versatile chemical properties make it a valuable tool in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C19H18BrN5O

Molecular Weight

412.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C19H18BrN5O/c20-15-5-4-14-7-11-24(16(14)13-15)12-8-19(26)21-9-6-18-23-22-17-3-1-2-10-25(17)18/h1-5,7,10-11,13H,6,8-9,12H2,(H,21,26)

InChI Key

KWZKHEGBHNINOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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